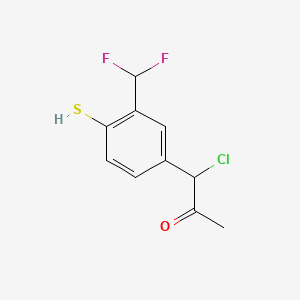
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a chloro group, and an ethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene typically involves the reaction of 4-chloro-2-ethoxybenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromopropyl group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
科学的研究の応用
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene involves its interaction with various molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of biological processes and the induction of cellular responses. The chloro and ethoxy groups can also influence the compound’s reactivity and interactions with molecular targets.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene: Lacks the ethoxy group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-2-ethoxybenzene: The position of the chloro group is different, which can influence its chemical properties.
4-Chloro-2-ethoxybenzyl bromide: Contains a benzyl bromide group instead of a bromopropyl group, leading to different reactivity.
Uniqueness
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
特性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-chloro-2-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-8-10(13)6-5-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
WQZCOJGAHINOMO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)Cl)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



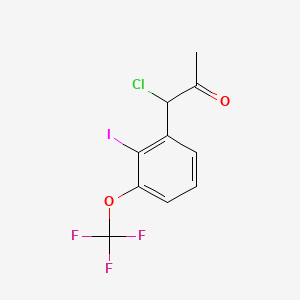
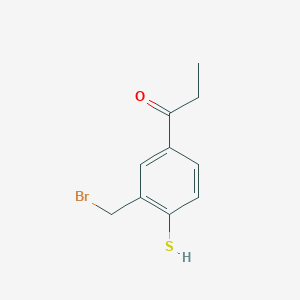
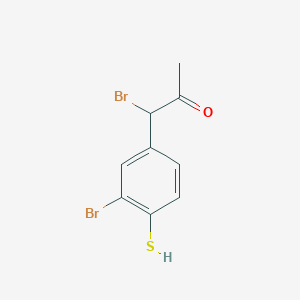
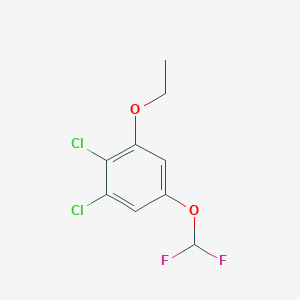



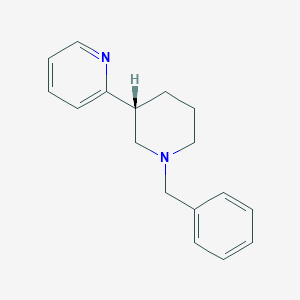

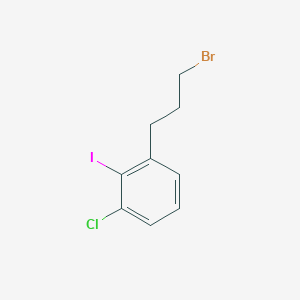
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)

